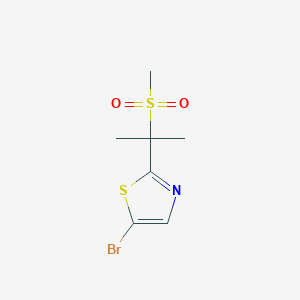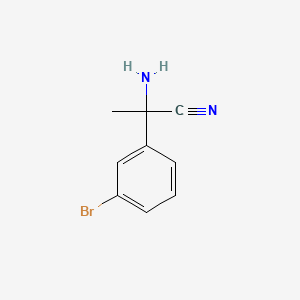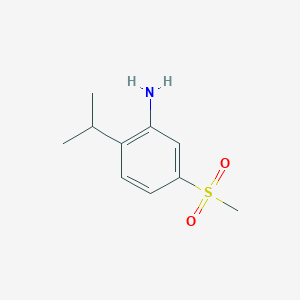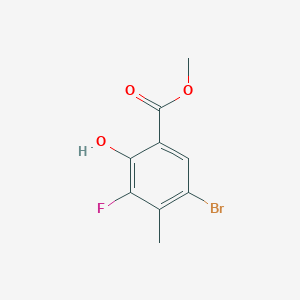
5-bromo-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole
概要
説明
5-bromo-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole: is a heterocyclic organic compound that contains a thiazole ring substituted with a bromine atom and a methylsulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Bromination: The thiazole ring is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane.
Introduction of the Methylsulfonyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to scalable and cost-effective production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, leading to debromination and the formation of the corresponding thiazole derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as potassium carbonate (K2CO3) are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
5-bromo-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 5-bromo-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole depends on its specific application:
Antimicrobial Activity: The compound may inhibit microbial growth by interfering with essential enzymes or cellular processes.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or proteins involved in cell proliferation and survival.
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
類似化合物との比較
Similar Compounds
5-Bromo-2-(methylsulfonyl)pyrimidine: Similar in structure but contains a pyrimidine ring instead of a thiazole ring.
5-Bromo-2-methoxybenzenesulfonyl chloride: Contains a benzene ring with a methoxy and sulfonyl chloride group.
Uniqueness
Thiazole Ring: The presence of the thiazole ring in 5-bromo-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole imparts unique electronic and steric properties, making it distinct from similar compounds with different ring systems.
Substitution Pattern:
特性
分子式 |
C7H10BrNO2S2 |
|---|---|
分子量 |
284.2 g/mol |
IUPAC名 |
5-bromo-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H10BrNO2S2/c1-7(2,13(3,10)11)6-9-4-5(8)12-6/h4H,1-3H3 |
InChIキー |
RPNGOXYPTBAQPX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=NC=C(S1)Br)S(=O)(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Chloro-2,7-dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8652855.png)
![1-[4-(chloromethoxy)phenyl]ethan-1-one](/img/structure/B8652864.png)





![2-bromo-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B8652922.png)
![2-amino-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]benzamide](/img/structure/B8652927.png)


